4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the tert-butyl and dimethyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and dimethyl sulfate.
Formation of the piperazine ring: This involves the cyclization of diamines with dihaloalkanes.
Coupling of the pyrimidine and piperazine rings: This step typically involves nucleophilic substitution reactions.
Formation of the dihydropyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine or piperazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield dihydropyridine derivatives.
Scientific Research Applications
4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for biological receptors or as a probe for studying biological processes.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound shares the tert-butyl group and phenolic structure but lacks the pyrimidine and piperazine rings.
4,4′-Di-tert-butyl-2,2′-dipyridyl: This compound has a similar pyridine structure but differs in the substitution pattern and lack of piperazine ring.
2,6-Di-tert-butyl-4-methylpyridine: This compound has a similar pyridine structure with tert-butyl groups but lacks the piperazine and pyrimidine rings.
Uniqueness
4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H31N5O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-[[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H31N5O/c1-15-16(2)22-20(21(3,4)5)23-19(15)26-11-9-25(10-12-26)14-17-7-8-24(6)18(27)13-17/h7-8,13H,9-12,14H2,1-6H3 |
InChI Key |
JLCQPIVUDXXZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C(C)(C)C)C |
Origin of Product |
United States |
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